molecular formula C13H18NaO2 B1238191 Ibuprofen sodium CAS No. 31121-93-4

Ibuprofen sodium

Cat. No.: B1238191
CAS No.: 31121-93-4
M. Wt: 229.27 g/mol
InChI Key: VYBJYTLOZWAVMJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ibuprofen sodium primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial for the synthesis of prostaglandins, which play a significant role in inflammation, pain, and fever . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Mode of Action

This compound acts as a non-selective, reversible inhibitor of the COX enzymes . By inhibiting these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for other prostaglandins . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the arachidonic acid pathway. By inhibiting the COX enzymes, ibuprofen disrupts the conversion of arachidonic acid to PGH2, and subsequently, the production of various prostaglandins . This leads to a decrease in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the R-enantiomer of ibuprofen undergoes extensive interconversion to the S-enantiomer in vivo by the activity of the alpha-methylacyl-CoA racemase . .

Result of Action

The molecular and cellular effects of ibuprofen’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved by inhibiting the production of prostaglandins, which are involved in these physiological responses . Additionally, ibuprofen has been reported to modulate leucocyte activity, reduce cytokine production, inhibit free radicals, and affect signaling transduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of heavy metals and other pollutants can affect the degradation and effectiveness of ibuprofen . Furthermore, pH and temperature are environmental factors that can influence the rate of ibuprofen degradation . .

Biochemical Analysis

Biochemical Properties

Ibuprofen sodium plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation and pain . Additionally, this compound interacts with various proteins and biomolecules, including albumin, which it binds to for transport in the bloodstream .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes . This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, this compound affects cellular metabolism by altering the production of reactive oxygen species (ROS) and modulating mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves the non-selective inhibition of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins involved in inflammation and pain . This compound binds to the active site of COX enzymes, blocking the access of arachidonic acid and thereby reducing prostaglandin synthesis . Additionally, this compound may exert its effects through cyclooxygenase-independent mechanisms, such as the activation of heat shock proteins and modulation of signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal ulceration, renal toxicity, and hepatotoxicity . Studies have also shown that the pharmacokinetics and pharmacodynamics of this compound can differ based on the age, sex, and species of the animal model .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C9 . The primary metabolites of this compound include hydroxylated and carboxylated derivatives, which are further conjugated with glucuronic acid for excretion . These metabolic pathways play a crucial role in the elimination of this compound from the body and can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, for transport in the bloodstream . The increased solubility of this compound enhances its absorption and distribution to target tissues . Additionally, this compound can cross cellular membranes and accumulate in inflamed tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Studies have shown that this compound can induce the nuclear translocation of heat shock proteins, such as Hsc70, in response to stress . This translocation may play a role in the anti-inflammatory and cytoprotective effects of this compound. Additionally, this compound can localize to mitochondria, where it modulates mitochondrial function and influences cellular metabolism .

Preparation Methods

Chemical Reactions Analysis

Properties

CAS No.

31121-93-4

Molecular Formula

C13H18NaO2

Molecular Weight

229.27 g/mol

IUPAC Name

sodium;2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);

InChI Key

VYBJYTLOZWAVMJ-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.[Na]

31121-93-4

Pictograms

Corrosive; Irritant; Health Hazard

Related CAS

15687-27-1 (Parent)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

55.41 g. portion of the crude enol-acetate solution from part A, representing 49.3 mmoles of 2-acetoxy-3-(4'-isobutylphenyl)-3-methylacrylonitrile (V) was placed in a 250 ml. one-necked flask and stirred magnetically while 10 ml. of water and 16.0 g. (200 meq.) of 50 percent sodium hydroxide solution were added. The mixture was stirred at 70° C. for 7 hours and cooled to 25° C. to effect hydrolysis of the enol-acetate and to form the sodium salt (VI). The ph of the mixture was adjusted to 11 with 12 percent sulfuric acid (3.5 ml.). Sodium hypochlorite solution (15 percent W/V, 30 meq.; 24.8 ml.) was added over 30 minutes with ice water cooling of the flask. Methylene chloride (10 ml.) and 0.8g. of a filter aid (Celite) were added and the mixture was slowly cooled to 0° C. After 3 hours the solids were filtered (3 minutes on a coarse frit) and washed with cold brine (8 ml. of saturated sodium chloride solution plus 3 ml. of ice) and with 10 ml. of cold methylene chloride. The cake was dried to give 9.68 g. A 1 gram sample was removed for cyanide assay; it showed 40 parts per million sodium cyanide. The remaining salt, 8.68 g. was slurried with water. The slurry gave a negative picric paper test, and then 56 ml. of Skellysolve B (SSB) and 8 ml. of 12 N sulfuric acid were added, with warming to 40° C. The mixture was filtered and phases were separated. The upper phase was washed with 20 ml. of warm water. The combined aqueous phase were back washed in sequence with a 20 ml. portion of SSB. The two SSB phases were then stirred with a mixture of sodium sulfate and decolorizing charcoal (0.5 g.), filtered through a filter aid and concentrated to about 15 ml. volume. The resulting acid solution was seeded with crystals of 2-(4'-isobutylphenyl)propionic acid and held at 0° C. for 2 hours. The resulting precipitate of 2-(4'-isobutylphenyl)propionic acid (1) was filtered, washed with two 3 ml. portions of cold SSB and dried overnight at 50° C. The yield of 2-(4'-isobutylphenyl)propionic acid, based upon the glycidonitrile starting material, with correction for removed analysis samples of the sodium salt was 8.00 g. (78.8 percent). A thin layer chromatogram analysis showed no impurity. The mother liquor still contained 0.120 g. of the acid (I).
[Compound]
Name
enol-acetate
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0 (± 1) mol
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Reaction Step One
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2-acetoxy-3-(4'-isobutylphenyl)-3-methylacrylonitrile
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
enol-acetate
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Reaction Step Four
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Reaction Step Five
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sodium

Synthesis routes and methods II

Procedure details

A portion of the enol-acetate solution (V) from A above, (55.41 g. representing 49.3 mmole of enol-acetate) was placed in a 250 ml. 1 necked flask and stirred magnetically while 10 ml. of saturated sodium chloride solution and 16.0 g. of 50 percent sodium hydroxide (200 meq.) were added. The mixture was stirred and allowed to cool to 25° C. and the ammonium persulfate [(NH4)2S2O8 ] (12.5 g.; 55 meq.) in 16 ml. of water were added over 10 minutes. After stirring overnight, 10 ml. of diglyme was added and the pH was adjusted from 9 to 13. The mixture was slowly cooled to 0° C. with seeding with crystals of 2-(4'-isobutylphenyl)propionic acid, sodium salt and held at 0° C. for 3 hours to form solid sodium 2-(4'-isobutylphenyl)propionate (VI) as a crystalline precipitate.
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enol-acetate
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enol-acetate
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sodium 2-(4'-isobutylphenyl)propionate

Synthesis routes and methods III

Procedure details

A solution of (S)-enriched ibuprofen having an enantiomeric purity of 95.5% (211 kg) in toluene (797 kg) was heated to 60° C. with water (300 l) and aqueous sodium hydroxide solution (52 l--specific gravity 1.5) and allowed to settle for four hours. The aqueous layer was separated and the toluene layer washed with water. The aqueous washings and the aqueous layer were combined and residual toluene removed by distillation. Acetone (1684 kg) was added and the mixture cooled to 20° C. The sodium salt of (S)-enriched ibuprofen dihydrate (having an enantiomeric purity of 99.9%) separated, was collected by filtration and dried in vacuo. (Yield 143.5 kg).
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300 L
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797 kg
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Reaction Step One
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Ibuprofen Sodium Salt

Synthesis routes and methods IV

Procedure details

The chloroester solution prepared in (c) was heated to reflux at 95°-100° C. and 13 kg of 50% sodium hydroxide in water was added over twenty minutes. The mixture was refluxed for forty minutes at 95±5° C. GLC analysis of an aliquot indicated complete reaction. 6.4 liters of water were slowly added to the mixture, keeping the temperature about 75° C. After water addition was complete, the mixture was cooled to 70° C. and was seeded with 30 g of good quality sodium ibuprofen. The resulting slurry was cooled to 0° C. over two hours. The slurry was stirred at 0° C. for thirty minutes and filtered. The sodium ibuprofen cake was washed wih 60 kg of heptane and dried.
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Name
chloroester
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6.4 L
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Sodium Ibuprofen Salt

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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